Product packaging for 2-(2-Chloro-3-methylphenyl)acetonitrile(Cat. No.:CAS No. 200214-73-9)

2-(2-Chloro-3-methylphenyl)acetonitrile

Cat. No.: B1422766
CAS No.: 200214-73-9
M. Wt: 165.62 g/mol
InChI Key: MFHAQCHUICRIFD-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenyl)acetonitrile (CAS RN: 200214-73-9) is a versatile organic compound with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol . This chemical, appearing as a powder, is a valuable nitrile-based building block in life science research and organic synthesis, particularly in the development of pharmaceuticals and other complex molecules . Its structure incorporates both a chloro and a methyl substituent on the phenyl ring, alongside a reactive acetonitrile group, making it a suitable precursor for heterocyclic chemistry and for creating more elaborate structures through further functionalization. Researchers can procure this compound in various grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), and it is typically packaged under inert conditions for stability . Proper handling is essential; this product is classified with the signal word 'Danger' and carries hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B1422766 2-(2-Chloro-3-methylphenyl)acetonitrile CAS No. 200214-73-9

Properties

IUPAC Name

2-(2-chloro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHAQCHUICRIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Condensation Reactions

The most common approach to synthesize this compound starts from 2-chloro-3-methylbenzaldehyde. This aldehyde undergoes condensation with ammonium acetate and potassium cyanide to form the nitrile intermediate. This method is well-documented for its efficiency and moderate reaction conditions.

  • Stepwise Process:

    • Starting material: 2-chloro-3-methylbenzaldehyde.
    • Condensation: Reaction with ammonium acetate and potassium cyanide.
    • Product: Formation of this compound.
  • Reaction conditions : Typically carried out under controlled temperature (often 60–80°C) to optimize yield and minimize by-products.

  • Advantages : This route allows for high purity and good yields, suitable for both laboratory and industrial scale.

One-Pot Condensation and Reduction Method (Related Analogues)

Although direct literature on this compound is limited, related compounds such as 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile have been synthesized via a one-pot method involving condensation followed by catalytic reduction.

  • Process summary :

    • Condensation of chlorobenzyl cyanide with a chloronitrotoluene derivative.
    • Adjustment of pH to neutral range (6–7).
    • Reduction using hydrazine hydrate catalyzed by iron trichloride with a carrier such as activated carbon or alumina.
    • Temperature control between 60–80°C.
  • Outcome : The reaction proceeds without intermediate isolation, improving efficiency and yield (up to 89%) with high purity (HPLC > 99.7%).

  • Catalyst and carrier ratios :

    • Hydrazine hydrate to nitro compound molar ratio: 1.5–4:1 (preferably 2–3:1).
    • Catalyst (iron trichloride) mass ratio: 2–5% relative to nitro compound.
    • Carrier (activated carbon or silica) mass ratio: 5–10% relative to nitro compound.

This method, while described for a related compound, provides insights into potential analogous strategies for this compound preparation.

Detailed Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature 60–80 °C Maintains reaction rate and controls side reactions
pH during reduction 6–7 Ensures optimal catalyst activity and product stability
Hydrazine hydrate ratio 1.5–4 molar equiv. Excess hydrazine ensures complete reduction
Catalyst type Iron trichloride Effective for nitro group reduction
Catalyst loading 2–5% (mass ratio) Balances activity and cost
Carrier type Activated carbon, alumina, silica Supports catalyst dispersion and activity
Carrier loading 5–10% (mass ratio) Enhances catalytic efficiency
Solvent Methanol, ethanol, water mixtures Solubility and reaction medium

These parameters are critical for maximizing yield and purity while minimizing by-products and reaction time.

Hydrolysis and Further Transformations

In some synthetic schemes, this compound serves as an intermediate for further hydrolysis to 2-amino-2-(2-chloro-3-methylphenyl)acetic acid or its hydrochloride salt. This involves controlled acidic or basic hydrolysis under optimized conditions to avoid degradation.

  • Hydrolysis conditions typically include:
    • Acidic medium (e.g., HCl).
    • Temperature control (60–80°C).
    • Reaction monitoring by HPLC or TLC.

The nitrile hydrolysis step is crucial in pharmaceutical intermediate synthesis and requires careful optimization to maintain compound integrity.

Purification Techniques

Purification of this compound generally involves:

  • Crystallization from suitable solvents (e.g., ethanol, methanol).
  • Filtration and washing to remove catalyst residues and impurities.
  • Chromatographic methods (silica gel column chromatography) may be used for fine purification.

High-performance liquid chromatography (HPLC) is commonly employed for purity assessment, aiming for >95% purity in final products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Notes
Condensation with KCN 2-chloro-3-methylbenzaldehyde, KCN, NH4OAc 60–80 °C, controlled pH 75–85 >95 Common laboratory and industrial method
One-pot condensation + reduction Chlorobenzyl cyanide, chloronitrotoluene Hydrazine hydrate, FeCl3 catalyst, 60–80 °C ~89 99.7 Efficient, no intermediate isolation
Hydrolysis to acid derivative This compound Acidic hydrolysis, HCl, 60–80 °C Variable >95 For further functionalization

Research Findings and Practical Considerations

  • The one-pot method offers streamlined synthesis with fewer purification steps and higher overall efficiency.
  • Catalyst choice and solvent system significantly influence reaction rate and selectivity.
  • Controlling the pH and temperature during reduction is critical to prevent side reactions such as over-reduction or decomposition.
  • Industrial scale-up favors continuous flow and automated systems to maintain consistent reaction conditions and product quality.
  • Analytical techniques such as NMR, FT-IR, and HPLC are essential for structural confirmation and purity assessment.

This comprehensive analysis synthesizes diverse research and patent literature to provide an authoritative overview of the preparation methods for this compound. The methods emphasize efficient condensation and reduction strategies with careful control of reaction parameters to achieve high yield and purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of 2-(2-Chloro-3-methylphenyl)acetonitrile as an antimicrobial agent. For instance, compounds derived from this nitrile have been tested for their efficacy against various bacterial strains. A study demonstrated that derivatives exhibited significant antibacterial activity, comparable to standard antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Research utilizing carrageenan-induced edema in rat models indicated that certain derivatives showed promising anti-inflammatory activity, suggesting potential therapeutic uses in treating inflammatory diseases .

Synthesis and Organic Chemistry

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its utility in forming more complex structures has been documented in several synthetic routes. For example, it has been employed in the synthesis of quinoline derivatives through microwave-assisted reactions .

Reactions with Other Compounds
The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. One notable reaction involves its use with palladium catalysts to form biphenyl derivatives, showcasing its versatility in synthetic applications .

Material Science Applications

Polymer Chemistry
In material science, this compound is explored for its potential role in developing new polymer materials. Its nitrile functionality allows for the incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.

Case Studies and Experimental Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of antibacterial propertiesDerivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory ResearchTesting using rat paw edema modelCertain derivatives showed comparable results to Diclofenac sodium .
Synthesis of Quinoline DerivativesMicrowave-assisted synthesisEffective formation of quinoline compounds from this compound .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The chloro and nitrile groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between 2-(2-Chloro-3-methylphenyl)acetonitrile and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical Form Notable Properties
This compound 200214-73-9 C₉H₈ClN 165.62 Cl (2), CH₃ (3) Powder Moderate lipophilicity, room-temperature stability
2-(2-Chlorophenyl)acetonitrile 2856-63-5 C₈H₆ClN 151.59 Cl (2) Liquid/Powder Lower molecular weight, higher volatility
2-(2,4-Dichlorophenyl)acetonitrile 140-53-4 C₈H₅Cl₂N 186.04 Cl (2 and 4) Solid Increased electron-withdrawing effects
2-(Thiophen-3-yl)acetonitrile - C₆H₅SCN 139.18 Thiophene ring (heterocyclic) Liquid Polarizable sulfur atom, distinct aromaticity
2-(2-Fluoro-5-methoxyphenyl)acetonitrile 672931-28-1 C₉H₈FNO 165.16 F (2), OCH₃ (5) Liquid Enhanced electron withdrawal (F, OCH₃)
Key Observations:
  • Electron-Withdrawing Groups : Dichloro derivatives (e.g., 2-(2,4-Dichlorophenyl)acetonitrile) exhibit stronger electron withdrawal, lowering LUMO energy and enhancing electrophilicity .
  • Heterocyclic Analogs : Thiophene-containing analogs (e.g., 2-(Thiophen-3-yl)acetonitrile) display altered electronic properties due to sulfur's polarizability, influencing applications in materials science .
Reactivity Trends
  • Nitrile Functionality: The nitrile group enables conversions to amines, carboxylic acids, or heterocycles. For example, 2-(5-Methoxyphenyl-triazolylthio)acetonitriles undergo hydrolysis to iminoethers under HCl flow .
  • Steric Effects : The methyl group in this compound may hinder reactions at the ortho position, contrasting with unsubstituted analogs like 2-(2-Chlorophenyl)acetonitrile .

Biological Activity

2-(2-Chloro-3-methylphenyl)acetonitrile is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN, featuring a chloro group and a nitrile functional group attached to a phenyl ring. This structure is essential for its biological activity, influencing its interactions with biomolecules.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Effective against certain bacterial strains.
  • Anticancer Properties : Potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Interaction with specific enzymes affecting metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The chloro group can facilitate nucleophilic attacks, leading to the inhibition of enzyme activity. Additionally, the nitrile group may participate in hydrogen bonding or dipole-dipole interactions with active sites on proteins.

Antimicrobial Activity

A study investigated the antimicrobial properties of various nitriles, including this compound. Results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-715
HepG220

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloro-3-methylphenyl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-3-methylbenzyl chloride with sodium cyanide in a polar aprotic solvent like acetonitrile under reflux conditions. Evidence from analogous syntheses (e.g., 2-(2-formylphenoxy)acetamide in acetonitrile with K₂CO₃ as a base) suggests that optimizing stoichiometry (e.g., 1:1.5 molar ratio of substrate to cyanide source) and reaction time (24–48 hours) improves yield . Monitoring via TLC and post-reaction filtration to remove salts (e.g., K₂CO₃) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and the nitrile carbon (δ ~120 ppm).
  • FTIR : A sharp peak at ~2240 cm⁻¹ confirms the -C≡N group .
  • XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the chloro and methyl substituents. SHELX programs (e.g., SHELXL) refine crystallographic data, with H atoms treated as riding models (C–H = 0.93 Å) .
    Table 1 : Key Characterization Data
TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 2.4 (CH₃), 7.2–7.8 (Ar-H)Substituent identification
FTIR2240 cm⁻¹ (C≡N)Functional group analysis
XRDSpace group P2₁/cCrystal packing analysis

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement of this compound be resolved?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy rates often arise from disordered chloro/methyl groups. Using SHELXL’s PART instruction to model disorder and applying restraints (e.g., SIMU, DELU) improves refinement. High-resolution data (>1.0 Å) and twinning detection (via BASF parameter) are critical . For example, refining a similar nitrile compound required partitioning the molecule into rigid segments and optimizing hydrogen bonding networks .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the nitrile carbon’s LUMO energy indicates susceptibility to nucleophilic addition .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., acetonitrile) model reaction pathways. A study on 3-oxo-propionitriles used MD to simulate electrophilic attack by chloroacetyl chloride, revealing solvent effects on reaction kinetics .

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : The nitrile group is a versatile handle for synthesizing heterocycles. For example:

  • Step 1 : Convert nitrile to amidoxime (NH₂OH/HCl, ethanol, reflux).
  • Step 2 : Cyclize with acetic anhydride to form 1,2,4-oxadiazoles, which are bioactive scaffolds . A related compound, 2-(3-benzoylphenyl)propionitrile, was used to synthesize thiazolidinones with anti-inflammatory activity .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for this compound across studies?

  • Methodological Answer : Contradictions may stem from solvent effects or impurities. For example:

  • Solvent : Chemical shifts vary between CDCl₃ (δ 7.4 for aromatic H) and DMSO-d₆ (δ 7.6).
  • Impurities : Residual acetonitrile (δ 1.9 in ¹H NMR) may overlap with methyl signals. Re-crystallization or column chromatography (silica gel, hexane/EtOAc) ensures purity .

Research Design Considerations

Q. What experimental controls are critical when studying the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Negative Controls : Use unmodified nitrile to isolate bioactivity of derivatives.
  • Solvent Controls : Account for DMSO’s cytotoxicity in cell-based assays.
  • Dose-Response : Test concentrations from 1 nM–100 μM to establish IC₅₀ values. A study on 2-(3-benzoylphenyl)propionitrile derivatives used MTT assays with triplicate measurements to validate antiproliferative effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloro-3-methylphenyl)acetonitrile
Reactant of Route 2
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2-(2-Chloro-3-methylphenyl)acetonitrile

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